molecular formula C16H11BrClNO3 B4201098 (2-Bromo-4-cyano-6-ethoxyphenyl) 4-chlorobenzoate

(2-Bromo-4-cyano-6-ethoxyphenyl) 4-chlorobenzoate

Cat. No.: B4201098
M. Wt: 380.62 g/mol
InChI Key: XPAVJKSDCVUFSV-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-6-ethoxyphenyl 4-chlorobenzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of bromine, cyano, ethoxy, and chlorobenzoate functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-cyano-6-ethoxyphenyl) 4-chlorobenzoate typically involves multi-step organic reactions. One common method involves the bromination of 4-cyano-6-ethoxyphenyl using bromine in the presence of a catalyst such as iron(III) bromide. This is followed by esterification with 4-chlorobenzoic acid under acidic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyano-6-ethoxyphenyl 4-chlorobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ethoxy group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Major Products

    Substitution: Formation of 2-amino-4-cyano-6-ethoxyphenyl 4-chlorobenzoate.

    Reduction: Formation of 2-bromo-4-aminomethyl-6-ethoxyphenyl 4-chlorobenzoate.

    Oxidation: Formation of 2-bromo-4-cyano-6-carboxyphenyl 4-chlorobenzoate.

Scientific Research Applications

2-Bromo-4-cyano-6-ethoxyphenyl 4-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2-Bromo-4-cyano-6-ethoxyphenyl) 4-chlorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The bromine and cyano groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The ethoxy and chlorobenzoate groups may enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-cyano-6-methoxyphenyl acetate
  • 2-Bromo-4-methyl-6-nitrophenol
  • 1-Bromo-4-chlorobenzene

Uniqueness

2-Bromo-4-cyano-6-ethoxyphenyl 4-chlorobenzoate is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both bromine and cyano groups allows for versatile chemical modifications, while the ethoxy and chlorobenzoate groups enhance its solubility and stability.

Properties

IUPAC Name

(2-bromo-4-cyano-6-ethoxyphenyl) 4-chlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrClNO3/c1-2-21-14-8-10(9-19)7-13(17)15(14)22-16(20)11-3-5-12(18)6-4-11/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAVJKSDCVUFSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)Br)OC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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